3-bromo-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide
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Overview
Description
3-bromo-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide is an organic compound that belongs to the class of benzamides It features a bromine atom attached to the benzene ring and a thiophene ring attached to the propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide typically involves the following steps:
Bromination of Benzamide: The starting material, benzamide, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to yield 3-bromobenzamide.
Alkylation: The 3-bromobenzamide is then subjected to alkylation with 2-methyl-2-(thiophen-3-yl)propyl bromide in the presence of a base such as potassium carbonate or sodium hydride to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiol derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) or a catalyst (e.g., palladium).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases such as potassium carbonate or cesium carbonate.
Major Products
Substitution: Various substituted benzamides.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Coupling: Biaryl or diaryl compounds.
Scientific Research Applications
3-bromo-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: It can be incorporated into polymers or used as a precursor for the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 3-bromo-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiophene ring and bromine atom can contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-methylbenzamide
- 3-bromo-N,N-dimethylbenzamide
- 2-bromo-N-(3-methoxypropyl)benzamide
Comparison
Compared to similar compounds, 3-bromo-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide is unique due to the presence of the thiophene ring, which can enhance its electronic properties and potential biological activity. The methyl group on the propyl chain also contributes to its steric and electronic characteristics, differentiating it from other benzamide derivatives.
Properties
IUPAC Name |
3-bromo-N-(2-methyl-2-thiophen-3-ylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNOS/c1-15(2,12-6-7-19-9-12)10-17-14(18)11-4-3-5-13(16)8-11/h3-9H,10H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVBBPUJEXDHIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=CC(=CC=C1)Br)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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